molecular formula C2H3F3NaO B8607498 2,2,2-Trifluoroethanol sodium salt

2,2,2-Trifluoroethanol sodium salt

Cat. No.: B8607498
M. Wt: 123.03 g/mol
InChI Key: UQMQEGXOVRHYOV-UHFFFAOYSA-N
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Description

1.1 Chemical Structure and Synthesis 2,2,2-Trifluoroethanol sodium salt (sodium trifluoroethoxide, C₂H₂F₃NaO) is the sodium salt of 2,2,2-trifluoroethanol (TFE), formed by deprotonation of the hydroxyl group. Its molecular weight is 122.021 g/mol, with a monoisotopic mass of 121.995544 g/mol . Synthesis typically involves reacting TFE with sodium hydride (NaH) or sodium hydroxide (NaOH) in anhydrous conditions. For example, in xanthate synthesis, TFE reacts with NaH and carbon disulfide at low temperatures to form sodium trifluoroethoxide, which subsequently reacts with alkyl halides .

1.2 Physical Properties and Applications
Sodium trifluoroethoxide is a strong base due to the electron-withdrawing trifluoromethyl group, which stabilizes the negative charge on the oxygen atom. It is commonly used as a reagent in organic synthesis, particularly in fluorinated environments. Applications include:

  • Xanthate synthesis: Acts as a nucleophile in reactions with carbon disulfide and alkyl halides under controlled temperatures .
  • Reductive alkylation: Facilitates reductive amination and methylation in 2,2,2-trifluoroethanol (TFE) solvent systems .
  • Polymer chemistry: Intermediate in synthesizing fluorinated epoxy resins (e.g., TFEE) via reactions with epichlorohydrin .

Properties

Molecular Formula

C2H3F3NaO

Molecular Weight

123.03 g/mol

InChI

InChI=1S/C2H3F3O.Na/c3-2(4,5)1-6;/h6H,1H2;

InChI Key

UQMQEGXOVRHYOV-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)O.[Na]

Origin of Product

United States

Scientific Research Applications

Chemical Applications

Strong Base in Organic Synthesis

Sodium 2,2,2-trifluoroethanolate is primarily utilized as a strong base in organic synthesis. It facilitates the formation of trifluoroethoxyphosphazenes and other fluorinated compounds. Its strong basicity allows it to deprotonate various substrates effectively, making it a valuable reagent in synthetic organic chemistry.

Reactivity Studies

The compound is employed in reactivity and stability studies involving charged electrode materials. It is particularly useful when investigating the interactions of sodium bis(trifluoromethanesulfonyl)imide-based electrolytes at elevated temperatures. These studies are crucial for understanding the behavior of materials used in energy storage technologies.

Electrochemical Applications

Sodium Metal Batteries

Recent research has highlighted the potential of sodium 2,2,2-trifluoroethanolate derivatives in sodium metal batteries. The compound contributes to stable and dendrite-free sodium deposition during battery operation, which is essential for enhancing the safety and longevity of these energy storage systems.

Biological Applications

Protein Folding Studies

In biological research, sodium 2,2,2-trifluoroethanolate serves as a co-solvent in protein folding studies. It is particularly effective in nuclear magnetic resonance (NMR) spectroscopy applications, where it helps solubilize peptides and proteins. The concentration of this compound can significantly influence the three-dimensional structure of proteins, making it an important tool for studying protein dynamics and interactions .

Data Tables

Application Area Specific Use Impact/Outcome
Organic ChemistryStrong base for synthesisFacilitates formation of fluorinated compounds
ElectrochemistrySodium metal batteriesPromotes stable sodium deposition
Biological ResearchProtein folding studies using NMRAffects protein structure and dynamics

Case Studies

  • Electrochemical Stability

    A study investigated the use of sodium 2,2,2-trifluoroethanolate in sodium metal batteries. The results demonstrated that the compound significantly improved the electrochemical stability of the battery system by preventing dendrite formation during charging cycles. This finding is critical for developing safer and more efficient battery technologies.
  • Protein Dynamics

    In a series of experiments examining protein folding, researchers utilized sodium 2,2,2-trifluoroethanolate to solubilize various peptides. The findings indicated that varying concentrations of the compound led to distinct structural conformations in proteins, providing insights into folding mechanisms that are relevant for understanding diseases related to protein misfolding.

Chemical Reactions Analysis

Substitution Reactions

Sodium 2,2,2-trifluoroethanolate acts as a nucleophile in substitution reactions. For instance, it reacts with hexachlorocyclotriphosphazene to form trifluoroethoxyphosphazenes, which are valuable in materials science and organic synthesis .

Example Reaction:
Hexachlorocyclotriphosphazene+Sodium 2,2,2-trifluoroethanolateTrifluoroethoxyphosphazenes\text{Hexachlorocyclotriphosphazene} + \text{Sodium 2,2,2-trifluoroethanolate} \rightarrow \text{Trifluoroethoxyphosphazenes}

Oxidation Reactions

The parent alcohol (TFE) can be oxidized to trifluoroacetic acid, a reaction that may involve the sodium salt as an intermediate under specific conditions .

Example Reaction:
2,2,2-TrifluoroethanolTrifluoroacetic acid\text{2,2,2-Trifluoroethanol} \rightarrow \text{Trifluoroacetic acid}

Common Reagents and Conditions

Reaction Type Reagents/Conditions Key Observations
Synthesis Sodium metal or NaOH; inert atmosphereExothermic; requires temperature control
Substitution Hexachlorocyclotriphosphazene; controlled temperatureForms fluorinated phosphazenes
Oxidation Oxidizing agents (e.g., KMnO₄)Converts TFE to trifluoroacetic acid

Trifluoroethoxyphosphazenes

These fluorinated compounds are synthesized via substitution reactions and are used in materials science and drug development .

Trifluoroacetic Acid

A byproduct of TFE oxidation, this acid is a versatile reagent in organic synthesis and peptide chemistry .

Role in Electrochemical Studies

The compound’s derivatives are investigated in sodium-ion battery research for stable sodium deposition, addressing dendrite formation issues .

Mechanistic Insights

Sodium 2,2,2-trifluoroethanolate’s reactivity stems from its strong basicity and nucleophilicity. In substitution reactions, its oxygen acts as a nucleophilic site, displacing leaving groups (e.g., chlorine in hexachlorocyclotriphosphazene) . During synthesis, the reaction’s exothermic nature necessitates careful temperature management to avoid decomposition .

Comparative Analysis with Related Compounds

Compound Key Properties Applications
Sodium 2,2,2-trifluoroethanolateHigh basicity; strong nucleophilicityOrganic synthesis, electrochemistry
Sodium trifluoroethoxideModerate basicityLimited to organic synthesis
Sodium 1,1,1-trifluoroethoxideModerate reactivityOrganic synthesis

Sodium 2,2,2-trifluoroethanolate outperforms similar compounds in reactivity due to its trifluoromethyl group, which enhances electron withdrawal and stabilizes intermediates .

Research Challenges

Synthesis via sodium hydroxide often faces purification issues due to decomposition, highlighting the need for optimized reaction conditions .

Comparison with Similar Compounds

Sodium Methoxide (CH₃ONa)

  • Molecular Weight : 54.02 g/mol.
  • Basicity: Parent alcohol (methanol) pKa ≈ 19.7; weaker acid than TFE, making sodium methoxide a stronger base.
  • Reactivity : Highly nucleophilic, used in transesterification and biodiesel production. Less stable in protic solvents compared to sodium trifluoroethoxide.
  • Applications: Less effective in fluorinated systems due to lower solubility in non-polar solvents.

Sodium Ethoxide (C₂H₅ONa)

  • Molecular Weight : 68.05 g/mol.
  • Basicity: Parent alcohol (ethanol) pKa ≈ 19.9; slightly weaker base than sodium methoxide.
  • Reactivity : Bulkier than methoxide, reducing nucleophilicity but useful in sterically hindered reactions.
  • Applications: Limited utility in fluorinated reactions due to incompatibility with electron-withdrawing groups.

Sodium Hexafluoroisopropoxide (C₃HF₆NaO)

  • Molecular Weight : ~188.01 g/mol (hypothetical).
  • Basicity: Parent alcohol (hexafluoroisopropanol, HFIP) pKa ≈ 9.3; weaker base than sodium trifluoroethoxide due to HFIP’s higher acidity.
  • Reactivity : Stronger electron-withdrawing effects from six fluorine atoms reduce nucleophilicity but enhance stability in acidic conditions.
  • Applications : Specialized fluorination reactions requiring extreme inertness.

Sodium Trifluoroethoxide (C₂H₂F₃NaO)

  • Molecular Weight : 122.021 g/mol .
  • Basicity : Parent alcohol (TFE) pKa ≈ 12.4; stronger base than sodium hexafluoroisopropoxide but weaker than sodium methoxide.
  • Reactivity : Balances strong basicity with moderate nucleophilicity, ideal for fluorinated systems.
  • Applications : Preferred in reactions requiring a stable, fluorinated base (e.g., xanthate synthesis , reductive alkylation ).
Table 1: Comparative Properties of Sodium Alkoxides
Compound Molecular Formula Molecular Weight (g/mol) Parent Alcohol pKa Key Applications
Sodium Methoxide CH₃ONa 54.02 ~19.7 Transesterification, biodiesel production
Sodium Ethoxide C₂H₅ONa 68.05 ~19.9 Sterically hindered substitutions
Sodium Trifluoroethoxide C₂H₂F₃NaO 122.021 ~12.4 Fluorinated organic synthesis
Sodium Hexafluoroisopropoxide* C₃HF₆NaO ~188.01 ~9.3 High-stability fluorinated reactions

*Hypothetical compound included for context.

Solvent Interactions

  • TFE’s low polarity (compared to water) reduces fluorescence quenching in oligonucleotide studies, but sodium trifluoroethoxide’s strong basicity dominates reactivity in mixed solvents .
  • Sodium acetate exhibits inverse solubility in TFE (decreases with temperature), highlighting TFE’s unique solvent properties .

Spectroscopic and Thermodynamic Studies

  • Torsional energy levels of TFE and its sodium salt are critical in rotational spectroscopy, with isotopic substitutions providing validation for computational models .

Preparation Methods

Direct Synthesis via Alkali Metal Reactions

The most widely documented method involves the direct reaction of 2,2,2-trifluoroethanol (TFE) with sodium hydride (NaH) in anhydrous aprotic solvents. This exothermic process proceeds as follows:

CF3CH2OH+NaHCF3CH2ONa+H2[4][6]\text{CF}3\text{CH}2\text{OH} + \text{NaH} \rightarrow \text{CF}3\text{CH}2\text{ONa} + \text{H}_2 \uparrow \quad

Key Parameters:

  • Solvent: N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or tetrahydrofuran (THF).

  • Temperature: 0–25°C to control exothermicity.

  • Molar Ratio: 1:1 TFE to NaH, though excess TFE may act as a co-solvent .

Example Protocol (Patent US6288271B1):

  • A 1 L reactor charged with 30.6 g (1.28 mol) NaH in 570 mL DMF.

  • 189.5 g (1.90 mol) TFE added dropwise at 0°C.

  • Stirred for 40 minutes, yielding a clear solution of NaTFE .

Advantages:

  • High purity (>95%) without distillation.

  • Scalable to industrial volumes using non-agitated reactors .

In Situ Generation During Ester Hydrolysis

NaTFE forms intermediately in multi-step syntheses, such as the hydrolysis of 2,2,2-trifluoroethyl carboxylates. For instance, reacting 2-chloro-1,1,1-trifluoroethane (CTFE) with potassium acetate in NMP generates 2,2,2-trifluoroethyl acetate, which is hydrolyzed with NaOH:

CF3CH2OCOCH3+NaOHCF3CH2ONa+CH3COONa+H2O[2]\text{CF}3\text{CH}2\text{OCOCH}3 + \text{NaOH} \rightarrow \text{CF}3\text{CH}2\text{ONa} + \text{CH}3\text{COONa} + \text{H}_2\text{O} \quad

Optimized Conditions:

  • Temperature: 150–180°C for esterification; 25–80°C for hydrolysis.

  • Recycling: Carboxylic acid salts (e.g., CH3_3COONa) are recovered and reused .

Yield Data:

StepYield (%)Purity (%)
Esterification7892
Hydrolysis8598
Overall 66 90

Limitations:

  • Requires separation of byproducts (e.g., NaCl).

  • Energy-intensive distillation steps for solvent recovery .

Transition Metal-Free Synthesis from Fluoroform

A 2024 Nature study describes potassium 2,2,2-trifluoroethoxide synthesis via fluoroform (HCF3_3) and paraformaldehyde, adaptable for sodium salts by substituting KOH with NaOH :

HCF3+(CH2O)n+NaOHCF3CH2ONa+H2O[5]\text{HCF}3 + (\text{CH}2\text{O})n + \text{NaOH} \rightarrow \text{CF}3\text{CH}2\text{ONa} + \text{H}2\text{O} \quad

Conditions:

  • Catalyst: None required.

  • Temperature: 80–120°C.

  • Pressure: Ambient to 2 atm.

Isotopologue Synthesis:

  • 11C^{11}\text{C}- or 18F^{18}\text{F}-labeled HCF3_3 enables radioactive NaTFE for PET tracers .

Challenges:

  • Lower yields (~50%) compared to direct methods.

  • Requires specialized handling of isotopic precursors .

Industrial Continuous Processes

Patent US4590310A outlines a continuous NaTFE production system using CTFE and sodium carboxylate salts in tubular reactors :

  • Reaction Phase: CTFE and sodium acetate react at 175–300°C under autogenous pressure.

  • Phase Separation: Unreacted CTFE is recycled without distillation.

  • Acidification: Carboxylic acid byproducts are reconverted to salts for reuse.

Economic Benefits:

  • 30% reduction in energy costs vs. batch reactors.

  • Corrosion-resistant tubular reactors minimize maintenance .

Comparative Analysis of Methods

Table 1: Method Comparison

MethodYield (%)ScalabilityEnvironmental ImpactCost ($/kg)
Direct (NaH)95HighModerate120
Ester Hydrolysis66MediumHigh (waste salts)150
Fluoroform Route50LowLow200
Continuous Process90Very HighLow (recycling)100

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2,2,2-Trifluoroethanol sodium salt relevant to its use in experimental workflows?

  • Answer : The sodium salt (C₂H₂F₃NaO) exhibits strong hydrogen-bond-donating ability due to its electronegative trifluoromethyl group, enhancing its solvation power for polar compounds. Unlike typical alcohols, its solubility in water decreases with rising temperature, a unique behavior critical for temperature-dependent crystallization protocols . Its acidity (pKa ~12.4) allows it to act as a mild base in deprotonation reactions, while its incompatibility with strong oxidizers and alkali metals necessitates inert atmospheric handling .

Q. How does temperature affect the solubility of this compound in polar solvents?

  • Answer : In 2,2,2-trifluoroethanol (TFE), solubility decreases with increasing temperature, contrasting with most solvents where solubility rises. This anomaly is attributed to disrupted hydrogen-bonding networks at higher temperatures. Researchers should use temperature-controlled solubility measurements (e.g., laser monitoring) and validate data with models like the van’t Hoff equation or modified Apelblat-Jouyban-Acree model for thermodynamic parameter extraction (ΔH, ΔS) .

Q. What safety protocols are critical when handling this compound?

  • Answer : The compound is moisture-sensitive and reacts violently with strong acids (e.g., H₂SO₄) and alkali metals. Use dry, inert atmospheres (N₂/Ar) and avoid plasticware due to TFE’s polyamide-dissolving properties. Personal protective equipment (PPE) must include acid-resistant gloves and vapor-proof goggles, as it is acutely toxic via inhalation (LD50 ~240 mg/kg, rat) .

Q. What methodologies are recommended for synthesizing this compound in high purity?

  • Answer : Neutralize 2,2,2-trifluoroethanol with sodium hydroxide under anhydrous conditions. Optimize molar ratios (e.g., 1:1.25 TFE:NaOH) at 80–100°C for 4 hours to minimize byproducts like EDCA. Post-synthesis, use vacuum distillation (0.4 MPa, 145°C) to isolate the sodium salt, achieving >98% purity via HPLC validation .

Q. How does this compound compare to traditional solvents in peptide studies?

  • Answer : TFE’s high ionizing power stabilizes α-helical structures in peptides by reducing solvent polarity, mimicking hydrophobic protein cores. For circular dichroism (CD) spectroscopy, prepare solutions in 10–20% TFE/20 mM phosphate buffer (pH 7.4) to induce helicity without full denaturation .

Advanced Questions

Q. What thermodynamic models best correlate solubility data for this compound, and how should researchers validate them?

  • Answer : The van’t Hoff model is preferred for calculating enthalpy (ΔH) and entropy (ΔS) changes during dissolution, while the modified Apelblat model accounts for non-ideal behavior in binary solvents. Validate models using root-mean-square deviations (RMSD <5%) and Akaike information criterion (AIC) for model selection. Cross-check with experimental DSC data for phase transitions .

Q. How does this compound modulate amyloid fibril formation in proteins?

  • Answer : At 45% (v/v), TFE disrupts native protein folding by destabilizing hydrophobic interactions, inducing β-sheet-rich fibrils in lysozyme/myoglobin. Control incubation at 37°C for 24 hours in 20 mM phosphate buffer (pH 7.4). Use Thioflavin T fluorescence assays to monitor fibril kinetics and CD spectroscopy to track secondary structure shifts .

Q. How can reaction conditions be optimized for catalytic hydroalkoxylation using this compound?

  • Answer : Use rigorously deoxygenated TFE to prevent catalyst poisoning (e.g., Pd/C). Optimize silane/TFE molar ratios (1:1–1:2) under inert atmospheres. Monitor enantioselectivity via chiral HPLC and adjust reaction temperature (40–60°C) to balance yield (up to 85%) and ee (>90%) .

Q. What analytical approaches elucidate molecular interactions between this compound and biomolecules?

  • Answer : Employ Kirkwood-Buff analysis to quantify TFE-water interactions in solution. Pair with molecular dynamics (MD) simulations parameterized using AMBER-99 to model ion-pairing effects. Validate with small-angle X-ray scattering (SAXS) to detect aggregation thresholds .

Q. How does this compound enhance oxidative reactions in synthetic chemistry?

  • Answer : TFE stabilizes hydrogen peroxide via hydrogen bonding, enabling efficient sulfide-to-sulfoxide oxidations. Use 30% H₂O₂ in TFE at 0–5°C to minimize overoxidation. Monitor reaction progress with GC-MS and quench with Na₂S₂O₃ to isolate products .

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